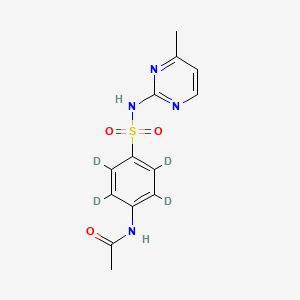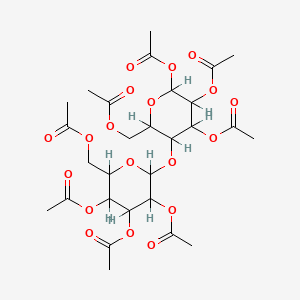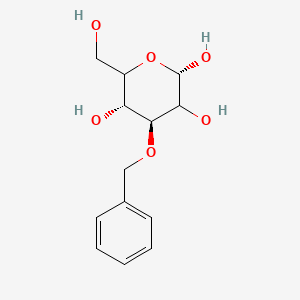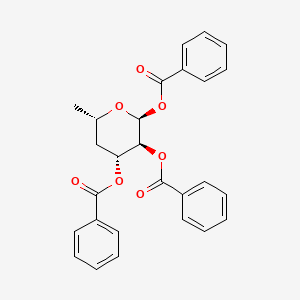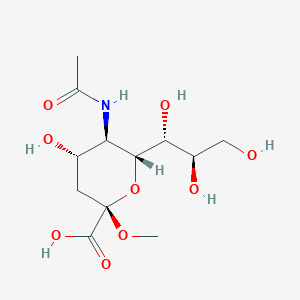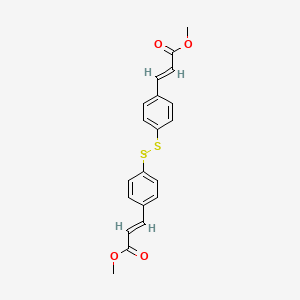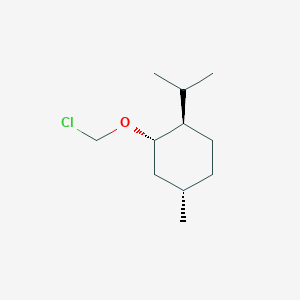
(+)-Chloromethylmenthylether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Chloromethylmenthylether, also known as CME, is a chemical compound that has been used in various scientific research applications. It is a colorless liquid with a strong odor and is commonly used as a reagent in organic synthesis.
科学的研究の応用
Chlorophyll Fluorescence as a Practical Tool : Chlorophyll fluorescence analysis is a powerful technique used in plant physiology and ecophysiology. It offers insights into the organization, functioning, and physiology of photosynthesis at both leaf and subcellular levels, and has applications in remote sensing of terrestrial ecosystems (Porcar-Castell et al., 2014).
Applications in Stress Physiology : Chlorophyll fluorescence has been used to study the photosynthetic performance of plants under various stress conditions, including environmental stresses, and is crucial for understanding the mechanisms of plant responses to these stresses (Baker & Rosenqvist, 2004).
Instrumentation and Methodology : The development of chlorophyll fluorescence instrumentation and methodology has significantly advanced the field, enabling more precise and non-invasive assessments of photosynthesis in intact leaves (Kalaji et al., 2014).
Chlorophyll Fluorescence in Plant Science Research : The technique is also used in plant science research to gain insights into the photosynthetic apparatus, and its application in crop production strategies is increasingly being recognized (Maxwell & Johnson, 2000).
Emerging Applications : New applications of chlorophyll fluorescence, including in remote sensing and high-throughput phenotyping, are emerging, reflecting the technique's potential in a wide range of plant science research areas (Murchie & Lawson, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis of (+)-Chloromethylmenthylether can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further modified to yield the final product. The key steps in this synthesis pathway include the protection of the hydroxyl group, the introduction of the chloromethyl group, and the deprotection of the hydroxyl group to yield the desired product.", "Starting Materials": ["(-)-Menthol", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Diethyl ether"], "Reaction": ["1. (-)-Menthol is treated with thionyl chloride in the presence of methanol to yield (-)-menthyl chloride.", "2. The resulting (-)-menthyl chloride is then treated with sodium hydroxide to yield the corresponding alcohol, (-)-menthol.", "3. (-)-Menthol is then protected by reaction with hydrochloric acid and diethyl ether to yield the corresponding ether, (-)-menthyl chloride.", "4. The protected (-)-menthyl chloride is then treated with sodium hydroxide to yield the corresponding alcohol, (-)-menthol.", "5. The alcohol is then treated with thionyl chloride to yield the corresponding chloride, (-)-menthyl chloride.", "6. The resulting (-)-menthyl chloride is then treated with sodium hydroxide to yield the corresponding alcohol, (-)-menthol.", "7. The alcohol is then treated with hydrochloric acid and diethyl ether to yield the corresponding ether, (-)-menthyl chloride.", "8. The protected (-)-menthyl chloride is then treated with sodium hydroxide to yield the corresponding alcohol, (-)-menthol.", "9. The alcohol is then treated with thionyl chloride to yield the corresponding chloride, (-)-menthyl chloride.", "10. The resulting (-)-menthyl chloride is then treated with sodium hydroxide to yield the corresponding alcohol, (-)-menthol.", "11. The alcohol is then treated with hydrochloric acid and diethyl ether to yield the corresponding ether, (-)-menthyl chloride.", "12. The protected (-)-menthyl chloride is then treated with sodium hydroxide and chloromethyl methyl ether to yield the desired product, (+)-Chloromethylmenthylether."] } | |
CAS番号 |
103128-76-3 |
分子式 |
C11H21ClO |
分子量 |
204.73 g/mol |
IUPAC名 |
(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |
InChIキー |
XOPLTFUYFXWFGB-GARJFASQSA-N |
異性体SMILES |
C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |
SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
正規SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)


